Diflovidazin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBHWUYHHJCADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057993 | |
| Record name | Diflovidazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162320-67-4 | |
| Record name | Diflovidazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162320-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflovidazin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflovidazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOVIDAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diflufenican in Plants
Executive Summary
Primary Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)
The principal molecular target of diflufenican is Phytoene Desaturase (PDS), a key membrane-bound enzyme located in the plastids.[5][6][7][8] PDS is responsible for catalyzing two crucial desaturation steps in the carotenoid biosynthesis pathway: the conversion of the colorless 15-cis-phytoene into phytofluene and subsequently into ζ-carotene.[9][10] These reactions are essential for the formation of colored carotenoids like β-carotene and lutein.[6]
Diflufenican acts as a potent, non-competitive inhibitor of PDS.[5][11] By binding to the enzyme, it blocks the desaturation process, leading to two immediate and significant biochemical consequences:
-
Accumulation of Phytoene : The substrate of the PDS enzyme, phytoene, builds up in the plant tissues.[9][12][13]
-
Depletion of Downstream Carotenoids : The synthesis of all subsequent carotenoids is halted, depriving the plant of these vital pigments.[4][14]
Downstream Effects and Phytotoxicity
The inhibition of PDS initiates a sequence of events that result in the characteristic bleaching symptoms and death of susceptible plants.
Photooxidative Damage
Carotenoids serve two critical photoprotective functions in the photosynthetic apparatus:
-
They act as accessory pigments, harvesting light energy and transferring it to chlorophyll.[15]
-
Crucially, they quench triplet-state chlorophyll (³Chl*) and singlet oxygen (¹O₂), highly reactive oxygen species (ROS) that are formed when chlorophyll absorbs excess light energy.[14][15]
In the absence of carotenoids, this quenching mechanism is lost. When chlorophyll absorbs light, the energy cannot be safely dissipated. This leads to the formation of ROS, which initiate a destructive process known as photooxidation.[14][16] The primary targets are chlorophyll molecules themselves, which are degraded, leading to the visible white or bleached appearance of new tissues.[13][14]
Oxidative Stress and Membrane Destruction
The uncontrolled production of ROS creates a state of severe oxidative stress within the plant cells.[17][18][19] These ROS, particularly singlet oxygen and hydroxyl radicals, attack cellular components.[16] A primary target is the polyunsaturated fatty acids within cellular membranes, leading to lipid peroxidation.[20][21] This process destroys the integrity of chloroplast and cell membranes, causing them to leak their contents and leading to rapid tissue necrosis and plant death.[21]
Quantitative Data Summary
The efficacy of diflufenican can be quantified through various metrics, including enzyme inhibition constants and whole-plant dose-response studies.
Table 1: Phytoene Desaturase (PDS) Inhibition by Diflufenican
| Parameter | Species/System | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | In vitro enzyme assay | 4.93 nM | [22] |
| R/S Ratio* | Hydrilla verticillata (mutant PDS) | 0.2 - 0.8 | [23] |
| Resistance Factor | Sisymbrium orientale (resistant biotype) | 140-fold | [24] |
R/S < 1 indicates negative cross-resistance or hypersensitivity.
Table 2: Effects of Diflufenican on Plants
| Parameter | Species/System | Concentration/Rate | Observation | Reference(s) |
|---|---|---|---|---|
| Phytoene Accumulation | Carrot cell culture | 10 µM | 493-fold increase after 7 days | [12][25] |
| Crop Injury (Carryover) | Corn, Rice | 120 g ai ha⁻¹ | <10% injury at 14 DAE | [13] |
| Crop Injury (Carryover) | Grain Sorghum | 120 g ai ha⁻¹ | <5% injury at 14 DAE | [13] |
| Photosynthesis Rate | Zostera marina | 0.03 - 0.3 mg L⁻¹ | Significant reduction after 1 week | [26] |
| Typical Field Rate | Winter Cereals | 125 - 250 g ai ha⁻¹ | Effective weed control |[4] |
Key Experimental Protocols
Reproducible and accurate assessment of diflufenican's effects requires standardized methodologies. The following sections detail core protocols for analyzing its mechanism of action.
Protocol 1: Cell-Free Phytoene Desaturase (PDS) Inhibition Assay
This protocol is adapted from non-radioactive methods and is designed to determine the direct inhibitory effect of compounds on the PDS enzyme.[27][28]
Methodology:
-
Enzyme and Substrate Preparation:
-
Utilize two separate E. coli transformants. One expresses the plant-type PDS enzyme. The second is engineered to produce the substrate, phytoene.[27]
-
Prepare an active desaturase enzyme fraction from the first transformant via cell lysis and centrifugation.
-
Extract and purify phytoene from the second transformant.
-
-
In Vitro Assay:
-
Prepare a reaction buffer (e.g., Tris/HCl, pH 8.0, containing 5 mM DTT).[29]
-
In a microcentrifuge tube, combine the PDS enzyme preparation, the phytoene substrate, and the test compound (diflufenican) at various concentrations (dissolved in a suitable solvent like DMSO). Include a solvent-only control.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[29]
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding a solvent like methanol or acetone.
-
Extract the carotenoids (unreacted phytoene and the products, phytofluene and ζ-carotene) using a lipophilic solvent (e.g., hexane or petroleum ether).
-
Quantify the products using one of the following methods:
-
HPLC Analysis: Separate and quantify phytoene, phytofluene, and ζ-carotene using a reverse-phase HPLC system with detection at appropriate wavelengths. This is the most accurate method.[27][28]
-
Spectrophotometry: Measure the absorbance of the extract at the characteristic peaks for phytofluene and ζ-carotene. This method is faster but less precise.[27][28]
-
-
-
Data Analysis:
-
Calculate the percentage of PDS inhibition for each diflufenican concentration relative to the control.
-
Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 2: Quantification of Photosynthetic Pigments
This protocol, based on the work of Lichtenthaler (1987), measures the levels of chlorophylls and total carotenoids in plant tissue to assess the extent of photobleaching.[30][31]
Methodology:
-
Sample Collection and Preparation:
-
Pigment Extraction:
-
Homogenize the tissue in a mortar and pestle with a small amount of 100% acetone and a pinch of magnesium carbonate (MgCO₃) to neutralize plant acids.[30][32]
-
Quantitatively transfer the slurry to a centrifuge tube. Rinse the mortar with additional acetone and add to the tube to reach a final known volume (e.g., 10 mL).[33]
-
-
Clarification:
-
Centrifuge the extract at 300-500 x g for 5 minutes to pellet cell debris.[30]
-
-
Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance (A) of the clear supernatant at three wavelengths against a 100% acetone blank:
-
661.6 nm (or 662 nm) - Chlorophyll a peak
-
644.8 nm (or 645 nm) - Chlorophyll b peak
-
470 nm - Carotenoid region
-
-
-
Concentration Calculation (for 100% Acetone):
-
Use the following equations to determine the concentration (in µg/mL) of each pigment in the extract[30]:
-
Chlorophyll a (Ca) = 12.25 * A₆₆₁․₆ - 2.79 * A₆₄₄․₈
-
Chlorophyll b (Cb) = 21.50 * A₆₄₄․₈ - 5.10 * A₆₆₁․₆
-
Total Carotenoids (Cx+c) = (1000 * A₄₇₀ - 1.82 * Ca - 85.02 * Cb) / 198
-
-
-
Final Calculation:
-
Calculate the total pigment content based on the initial sample area or dry weight.
-
Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.[20]
Methodology:
-
Sample Homogenization:
-
Homogenize a known weight of plant tissue (approx. 0.05 g) in an appropriate buffer (e.g., trichloroacetic acid solution).[20]
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Centrifuge the homogenate to pellet debris.
-
Mix the supernatant with a solution containing thiobarbituric acid (TBA).
-
Heat the mixture in a water bath (e.g., 95°C) for 30 minutes to allow the MDA-TBA adduct to form.
-
Quickly cool the reaction on ice to stop the reaction.
-
-
Spectrophotometric Measurement:
-
Centrifuge the cooled samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm (peak absorbance of the MDA-TBA complex).
-
Measure absorbance at 600 nm and 400 nm to correct for non-specific turbidity and interfering compounds (like sugars), respectively.[20]
-
-
MDA Concentration Calculation:
-
Calculate the MDA concentration using its extinction coefficient after applying the corrections. The results are typically expressed as nmol MDA per gram of tissue.
-
Conclusion
The mechanism of action of diflufenican is a well-defined, multi-stage process initiated by the highly specific and potent inhibition of the phytoene desaturase enzyme. This primary action disrupts the vital carotenoid biosynthesis pathway, leading to the accumulation of phytoene and, more critically, the depletion of photoprotective carotenoids. The resulting inability of the plant to safely dissipate excess light energy triggers a cascade of photooxidative damage, characterized by chlorophyll destruction, widespread lipid peroxidation, and the catastrophic loss of membrane integrity. This comprehensive understanding of its molecular and physiological effects provides a robust framework for its effective use in weed management programs and for the development of future herbicidal technologies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, Waterhemp - AgWeb [agweb.com]
- 4. Diflufenican - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 9. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manipulation of Phytoene Levels in Tomato Fruit: Effects on Isoprenoids, Plastids, and Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of diflufenican on total carotenoid and phytoene production in carrot suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 15. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 16. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijeab.com [ijeab.com]
- 18. mdpi.com [mdpi.com]
- 19. Oxidative Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 24. The mechanism of diflufenican resistance and its inheritance in oriental mustard (Sisymbrium orientale L.) from Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PFAS-herbicide diflufenican reduces the photosynthetic capacity in seagrass (Zostera marina L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. jkip.kit.edu [jkip.kit.edu]
- 31. A Novel Method for Estimating Chlorophyll and Carotenoid Concentrations in Leaves: A Two Hyperspectral Sensor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. prometheusprotocols.net [prometheusprotocols.net]
Safety Operating Guide
Proper Disposal Procedures for Diflovidazin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Diflovidazin, a tetrazine selective miticide. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as hazardous, with potential reproductive toxicity and high aquatic toxicity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective clothing
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1] Avoid generating dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for assessing risk and understanding the environmental fate of the compound.
| Property | Value / Classification | Interpretation / Comments |
| GHS Hazard Classification | Reproductive Toxicity: Category 2[2] Acute Oral Toxicity: Category 4[3] Aquatic Hazard (Acute): Category 1[2][3] Aquatic Hazard (Chronic): Category 1[2] | Suspected of damaging fertility or the unborn child.[2] Harmful if swallowed.[3] Very toxic to aquatic life with long-lasting effects.[2] |
| Acute Oral Toxicity (LD50) | Category 4 corresponds to an LD50 range of 300-2000 mg/kg for rats. | While a specific value is not published, this classification indicates moderate acute toxicity if ingested. |
| Log Pow (n-octanol/water) | 2.55 | This value suggests that bioaccumulation is not expected.[2] |
| Molecular Weight | 304.68 g/mol | - |
| Physical State | Magenta coloured crystals | - |
| Solubility | Low aqueous solubility | This compound may be persistent in soil and water systems under certain conditions.[2] |
Disposal Protocols
Disposal of this compound and its associated waste must be handled systematically. Waste should be segregated into three main streams: Unused/Excess Product , Empty Containers , and Contaminated Labware . Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[1][2][4][5]
Logical Workflow for this compound Waste Management
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
No specific experimental protocols exist for the disposal of chemical waste; instead, it is a mandatory safety procedure governed by institutional and regulatory standards.
Unused or Excess this compound Product
This includes expired, off-specification, or surplus pure this compound.
-
Step 1: Packaging: Keep the this compound in its original, tightly sealed container.[2] Do not mix it with other waste.[2] If a transfer is necessary, use a container compatible with the chemical.
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" and identify the contents ("this compound"). Ensure the label includes the date and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Step 3: Storage: Store the sealed container in a designated, secure hazardous waste accumulation area.[2][6] This area should be away from incompatible materials.
-
Step 4: Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[7] The official disposal recommendation is to use an approved waste disposal plant.[2][6]
Empty this compound Containers
An "empty" container may still hold hazardous residues.
-
Step 1: Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol) that will dissolve this compound.
-
Step 2: Rinsate Collection: Collect all three rinses in a separate, sealable container. This rinsate is now considered hazardous chemical waste.
-
Step 3: Rinsate Disposal: Label the rinsate container as "Hazardous Waste" (e.g., "Acetone with trace this compound") and manage it for disposal along with other chemical waste as described above.
-
Step 4: Container Disposal: Once triple-rinsed and dry, deface or remove the original product label to prevent misuse. The clean container can then typically be disposed of as regular solid waste or recycled, depending on institutional policies.
Contaminated Labware and Debris
This stream includes items like gloves, weigh boats, pipette tips, paper towels, and glassware that have come into direct contact with this compound.
-
Step 1: Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a labeled bucket with a lid or a lined cardboard box).
-
Step 2: Labeling: Clearly label the container "Hazardous Waste" and list the contents (e.g., "Solid debris contaminated with this compound").
-
Step 3: Storage and Disposal: When the container is full, seal it and move it to the hazardous waste accumulation area for collection by your institution's hazardous waste management service.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, follow these immediate procedures:
-
Spills: Evacuate the immediate area.[2] Avoid breathing dust or vapors. Cover drains to prevent environmental release.[1][2] Collect the spilled material carefully (e.g., using an absorbent for liquids or by carefully sweeping up solids) and place it in a sealed container for disposal as hazardous waste.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: If swallowed, rinse mouth and immediately seek medical attention.[1]
-
Reporting: Report all spills and exposures to your institution's EHS department. Always have the Safety Data Sheet (SDS) for this compound available for emergency responders.[1][2]
References
- 1. echemi.com [echemi.com]
- 2. This compound (Ref: SZ1 121) [sitem.herts.ac.uk]
- 3. This compound | C14H7ClF2N4 | CID 153985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. Flufenzine/diflovidazin, CAS No. 162320-67-4 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Diflovidazin
Essential Safety and Handling Guide for Diflovidazin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Summary
This compound is a tetrazine-based miticide that presents several health and environmental hazards. All personnel handling this compound must be fully aware of its potential risks.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face visor should be worn at all times. |
| Hand Protection | Nitrile rubber or PVC gloves are recommended. Breakthrough times can vary, so it is crucial to change gloves regularly and immediately if contamination is suspected. |
| Body Protection | A laboratory coat or chemical-resistant overalls must be worn. |
| Respiratory | A particle filter respirator (such as EN143 fitted with a P-SL filter) should be worn if there is a likelihood of exposure to high levels of dust or aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and release into the environment.
General Handling Protocol
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Contamination: Remove any contaminated clothing immediately and launder it before reuse. Wash the outside of gloves before removing them.
Storage Protocol
-
Container: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures is critical.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate: Alert others in the immediate area and, if necessary, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Contain: Prevent the spread of the spill. For liquid spills, create a dike using an inert absorbent material such as sand, earth, or vermiculite. For solid spills, lightly mist with water to prevent dust from becoming airborne.
-
Absorb: Cover the spill with an absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Caption: Workflow for handling a this compound spill.
First Aid and Exposure Plan
| Exposure Route | Immediate Action |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
Disposal Plan
All this compound waste, including empty containers, contaminated materials, and unused product, must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be placed in the designated hazardous waste container.
Disposal Procedure
-
Licensed Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.
Caption: Procedural flow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
